Enzymatic Oligomerization: H-Ile-OMe.HCl as a CPDY Substrate Versus Hydrophilic Amino Acid Esters
In carboxypeptidase Y (CPDY)-catalyzed aminolysis reactions, H-Ile-OMe.HCl (L-isoleucine methyl ester) functions as an appropriate substrate, yielding oligopeptides with narrow polydispersity (PDI = 1.0). In direct contrast, hydrophilic amino acid esters produce no detectable oligomers under identical reaction conditions, establishing a categorical substrate selectivity barrier [1].
| Evidence Dimension | Oligomer formation (substrate suitability) |
|---|---|
| Target Compound Data | Oligomer formation: Yes; PDI = 1.0 |
| Comparator Or Baseline | Hydrophilic amino acid esters |
| Quantified Difference | Oligomer formation: Target = Yes; Comparator = No (categorical difference) |
| Conditions | CPDY-catalyzed aminolysis, optimized temperature, pH, and substrate concentrations |
Why This Matters
For researchers employing enzymatic peptide synthesis, this binary substrate selectivity determines whether any product can be obtained, making H-Ile-OMe.HCl a non-negotiable choice over hydrophilic ester alternatives.
- [1] Tsuchiya K, Numata K. Synthesis of peptides with narrow molecular weight distributions via exopeptidase-catalyzed aminolysis of hydrophobic amino-acid alkyl esters. Polym J. 2016;48:955-961. View Source
